3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 724740-90-3
VCID: VC21493972
InChI: InChI=1S/C22H18F3NO6/c1-29-14-4-2-13(3-5-14)18-19(27)16-7-6-15(12-17(16)32-20(18)22(23,24)25)31-21(28)26-8-10-30-11-9-26/h2-7,12H,8-11H2,1H3
SMILES: COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F
Molecular Formula: C22H18F3NO6
Molecular Weight: 449.4g/mol

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

CAS No.: 724740-90-3

Cat. No.: VC21493972

Molecular Formula: C22H18F3NO6

Molecular Weight: 449.4g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate - 724740-90-3

Specification

CAS No. 724740-90-3
Molecular Formula C22H18F3NO6
Molecular Weight 449.4g/mol
IUPAC Name [3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate
Standard InChI InChI=1S/C22H18F3NO6/c1-29-14-4-2-13(3-5-14)18-19(27)16-7-6-15(12-17(16)32-20(18)22(23,24)25)31-21(28)26-8-10-30-11-9-26/h2-7,12H,8-11H2,1H3
Standard InChI Key FPLUWBSXMNEUCC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound characterized by its complex molecular structure. The compound contains several key functional groups that define its chemical behavior, including a chromenone core, a trifluoromethyl substituent, a methoxyphenyl group, and a morpholine carboxylate moiety.

Basic Chemical Information

The fundamental chemical identifiers for this compound are presented in Table 1.

ParameterValue
CAS Number724740-90-3
Molecular FormulaC₂₂H₁₈F₃NO₆
Molecular Weight449.4 g/mol
IUPAC Name[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate
InChIInChI=1S/C22H18F3NO6/c1-29-14-4-2-13(3-5-14)18-19(27)16-7-6-15(12-17(16)32-20(18)22(23,24)25)31-21(28)26-8-10-30-11-9-26/h2-7,12H,8-11H2,1H3
InChIKeyFPLUWBSXMNEUCC-UHFFFAOYSA-N

Table 1: Chemical identifiers of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

Structural Features

The compound's structure can be divided into four principal components:

  • A 4H-chromen-4-one core (chromenone) that forms the central scaffold

  • A 4-methoxyphenyl substituent at the C-3 position of the chromenone

  • A trifluoromethyl group at the C-2 position of the chromenone

  • A morpholine-4-carboxylate moiety attached to the C-7 position of the chromenone

The presence of these specific functional groups confers distinct chemical properties and potential biological activities to the molecule. The chromenone scaffold is a privileged structure in medicinal chemistry, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Physico-chemical Properties

Understanding the physico-chemical properties of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is essential for evaluating its potential applications in research settings.

Physical Characteristics

The compound is presumed to exist as a solid at standard temperature and pressure, consistent with similar chromone derivatives. Its relatively high molecular weight of 449.4 g/mol and the presence of multiple aromatic rings contribute to its presumed stability.

Computed Molecular Properties

Based on structural analysis and computational methods, several key molecular properties have been determined:

PropertyValue
XLogP3~2.5-3.5 (estimated based on similar compounds)
Hydrogen Bond Acceptor Count6
Hydrogen Bond Donor Count0
Rotatable Bond Count~4-5
Topological Polar Surface Area~75-85 Ų (estimated)
Heavy Atom Count32

Table 2: Estimated molecular properties of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate based on structural analysis and comparison with related compounds

Solubility and Stability

The compound's solubility profile is influenced by its various functional groups. The presence of the morpholine carboxylate group likely enhances aqueous solubility compared to unsubstituted chromones, while the methoxyphenyl and trifluoromethyl groups contribute to solubility in organic solvents. Based on structural analysis:

  • Expected solubility in polar organic solvents (DMSO, DMF, acetone)

  • Limited water solubility due to the presence of multiple aromatic rings

  • Enhanced stability due to the trifluoromethyl group, which typically increases metabolic stability in similar compounds

Comparative Analysis with Structural Analogs

Comparing 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate with structurally related compounds provides insights into its unique properties and potential applications.

Structural Comparison with Related Compounds

CompoundStructural DifferencesPotential Impact on Properties
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylateLacks trifluoromethyl group at C-2Likely lower lipophilicity, different metabolic stability profile
3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylateDifferent position of methoxy group and connectivityDifferent electronic properties and potential biological interactions
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoateDifferent substitution pattern, lacks trifluoromethyl, contains 2-methylbenzoate instead of morpholine carboxylateDifferent solubility profile and biological targeting

Table 3: Comparative analysis of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate with structurally related compounds

Unique Features

The combination of the specific substituents in 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate confers several unique properties:

  • The trifluoromethyl group at C-2 likely enhances lipophilicity and metabolic stability

  • The morpholine carboxylate at C-7 may improve bioavailability compared to other functional groups

  • The 4-methoxyphenyl group at C-3 potentially contributes to specific receptor or enzyme interactions

Analytical Characterization Methods

Comprehensive characterization of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate would typically involve multiple analytical techniques:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon environments

    • ¹⁹F NMR for trifluoromethyl group analysis

  • Mass Spectrometry:

    • Determination of molecular weight and fragmentation pattern

    • High-resolution mass spectrometry for elemental composition confirmation

  • Infrared Spectroscopy:

    • Identification of key functional groups (carbonyl, ether, trifluoromethyl)

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Assessment of purity

    • Retention time determination for identification

  • Thin-Layer Chromatography (TLC):

    • Monitoring of reactions

    • Rapid purity assessment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator